molecular formula C18H21NO4 B7756349 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one

7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one

Cat. No.: B7756349
M. Wt: 315.4 g/mol
InChI Key: LVCMAKPXUXTIFT-UHFFFAOYSA-N
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Description

7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one can be achieved through various methods. One efficient method involves the reaction of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with 2-oxo-2-(piperidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate (K2CO3) at room temperature . The reaction proceeds through nucleophilic substitution, forming the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as using green solvents and catalysts, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-4,8-dimethyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

7-hydroxy-4,8-dimethyl-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-13-6-7-15(20)12(2)17(13)23-18(22)14(11)10-16(21)19-8-4-3-5-9-19/h6-7,20H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCMAKPXUXTIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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